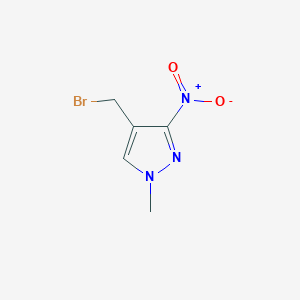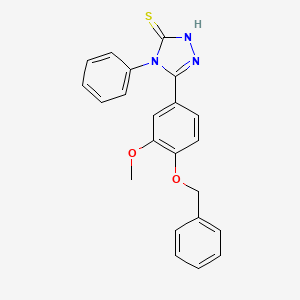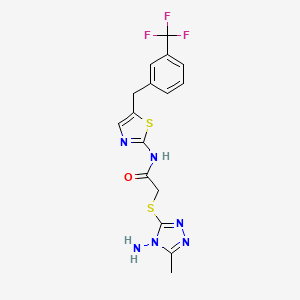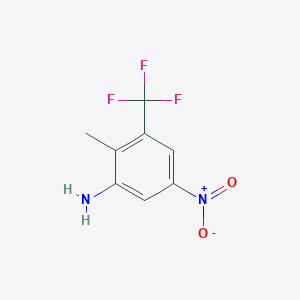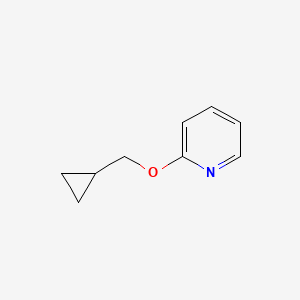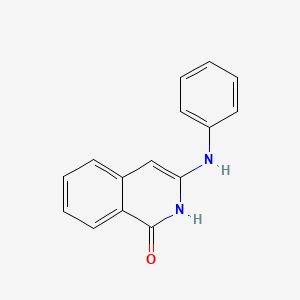![molecular formula C16H18N8 B2542613 6-(4-(6,7-二氢-5H-环戊并[c]哒嗪-3-基)哌嗪-1-基)-9H-嘌呤 CAS No. 2034298-55-8](/img/structure/B2542613.png)
6-(4-(6,7-二氢-5H-环戊并[c]哒嗪-3-基)哌嗪-1-基)-9H-嘌呤
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a purine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of the cyclopenta[c]pyridazinyl and piperazinyl groups attached to the purine ring makes this compound unique and potentially useful in various scientific research applications.
科学研究应用
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use as a fluorescent probe or inhibitor of specific enzymes.
Medicine: Investigated for its potential as a drug candidate targeting various biological pathways.
Industry: Employed as a corrosion inhibitor for metals like carbon steel.
生化分析
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the overall biochemical reactions they are involved in .
Cellular Effects
The effects of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine on cellular processes are diverse. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine may vary with different dosages . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine may be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine within cells and tissues could involve various transporters or binding proteins . This could influence its localization or accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles . This could potentially affect its activity or function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine typically involves multistep organic reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes with cyclopent-1-en-1-ylpyrrolidine and alkylating agents . The reaction conditions often include the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like t-BuOOH.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or purine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.
作用机制
The mechanism of action of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor antagonism .
相似化合物的比较
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives
- Pyrrolopyrazine derivatives
- 6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine derivatives
Uniqueness
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is unique due to its specific combination of functional groups and heterocyclic rings. This structure provides distinct chemical properties and biological activities, making it valuable for targeted research and industrial applications.
属性
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-2-11-8-13(22-21-12(11)3-1)23-4-6-24(7-5-23)16-14-15(18-9-17-14)19-10-20-16/h8-10H,1-7H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYCWWDOSJVSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
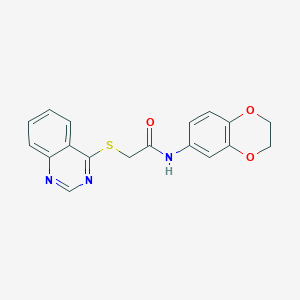

![2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2542533.png)
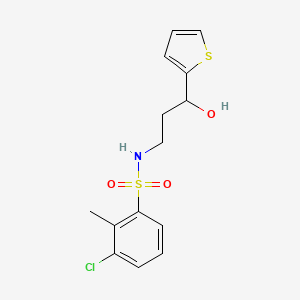
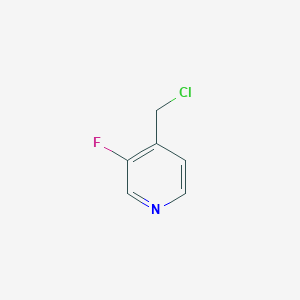
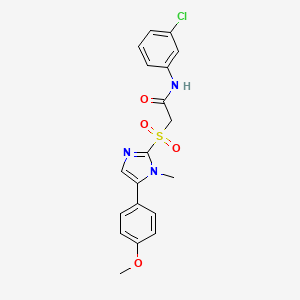
![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)
